molecular formula C18H11N5O5 B12462931 N-(biphenyl-2-yl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine

N-(biphenyl-2-yl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B12462931
M. Wt: 377.3 g/mol
InChI Key: CWSNKMBMYLDPEB-UHFFFAOYSA-N
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Description

N-{[1,1’-BIPHENYL]-2-YL}-5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-AMINE is a complex organic compound that features a biphenyl group attached to a benzoxadiazole ring, which is further substituted with nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1,1’-BIPHENYL]-2-YL}-5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-AMINE typically involves multiple steps, starting with the preparation of the biphenyl derivative. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Mechanism of Action

The mechanism of action of N-{[1,1’-BIPHENYL]-2-YL}-5,7-DINITRO-2,1,3-BENZOXADIAZOL-4-AMINE involves its interaction with specific molecular targets. The nitro groups and benzoxadiazole ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways .

Properties

Molecular Formula

C18H11N5O5

Molecular Weight

377.3 g/mol

IUPAC Name

5,7-dinitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-4-amine

InChI

InChI=1S/C18H11N5O5/c24-22(25)14-10-15(23(26)27)17-18(21-28-20-17)16(14)19-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10,19H

InChI Key

CWSNKMBMYLDPEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC3=C(C=C(C4=NON=C34)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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